molecular formula C14H15N5O B14135148 [4-(Pyrazin-2-yl)piperazin-1-yl](pyridin-3-yl)methanone CAS No. 89007-19-2

[4-(Pyrazin-2-yl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B14135148
CAS No.: 89007-19-2
M. Wt: 269.30 g/mol
InChI Key: AGCXBPUFKISQKN-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)piperazin-1-ylmethanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazine ring, a piperazine ring, and a pyridine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yl)piperazin-1-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of pyrazine-2-carbonyl chloride with piperazine to form the intermediate compound, which is then reacted with pyridine-3-carboxaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways within the bacteria . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrazine, piperazine, and pyridine, such as:

Uniqueness

What sets 4-(Pyrazin-2-yl)piperazin-1-ylmethanone apart is its combination of three distinct heterocyclic rings, which confer unique chemical properties and reactivity. This structural complexity enhances its potential as a versatile intermediate in chemical synthesis and as a bioactive molecule in pharmaceutical research.

Properties

CAS No.

89007-19-2

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

(4-pyrazin-2-ylpiperazin-1-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H15N5O/c20-14(12-2-1-3-15-10-12)19-8-6-18(7-9-19)13-11-16-4-5-17-13/h1-5,10-11H,6-9H2

InChI Key

AGCXBPUFKISQKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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